molecular formula C10H13N3O3S B4878027 1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B4878027
M. Wt: 255.30 g/mol
InChI Key: ITQSVMKKOWOLON-UHFFFAOYSA-N
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Description

1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a methyl group, a thiomorpholine moiety, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyrazole derivative with a thiomorpholine derivative under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-5-(thiomorpholine-4-carbonyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-12-8(7(6-11-12)10(15)16)9(14)13-2-4-17-5-3-13/h6H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQSVMKKOWOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-methyl-5-(thiomorpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

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